molecular formula C2H6O2Sn B085004 Dimethoxytin CAS No. 14794-99-1

Dimethoxytin

Cat. No. B085004
CAS RN: 14794-99-1
M. Wt: 180.78 g/mol
InChI Key: UISUQHKSYTZXSF-UHFFFAOYSA-N
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Description

Dimethoxytin is a compound that has been a subject of scientific research due to its unique molecular structure and diverse chemical properties. It finds applications in various fields, but this analysis focuses on its fundamental chemical and physical characteristics.

Synthesis Analysis

The synthesis of compounds related to Dimethoxytin involves intricate chemical processes. For instance, the synthesis of 4,6-dimethoxyindole, a compound with a structure similar to Dimethoxytin, shows unusual substitution patterns compared to other indoles, indicating the complexity and uniqueness in the synthesis of such compounds (Brown, Skinner, & Degraw, 1969).

Molecular Structure Analysis

The molecular structure of Dimethoxytin and related compounds is characterized by distinct features. For example, the structure of dimethoxo(tetraphenylporphyrinato)phosphorus(V) chloride, a compound with some resemblance to Dimethoxytin, showcases an octahedral coordination geometry, highlighting the complexity and diversity of such molecular structures (Lin et al., 1994).

Chemical Reactions and Properties

Dimethoxytin and similar compounds exhibit varied chemical reactions and properties. The chemical reactivity of epoxyquinol dimers and 2H-pyran precursors in the synthesis of related molecules such as epoxyquinol A demonstrates the diverse chemical behavior of these compounds (Li & Porco, 2005).

Physical Properties Analysis

The physical properties of Dimethoxytin-related compounds are notable. Poly(3,4-dimethoxythiophene), for instance, exhibits unique properties such as high conductivity and the ability to stretch, which are significant in understanding the physical characteristics of Dimethoxytin (Hagiwara et al., 1989).

Chemical Properties Analysis

The chemical properties of Dimethoxytin and similar compounds are diverse. The study of dimethoxytriazine-containing N-aryl substituted pyrrolidinones, for example, reveals unique modes of reactivity, indicating the complex chemical nature of these compounds (Lucescu et al., 2013).

Scientific Research Applications

  • Epoxytwinol A : A novel pentaketide dimer with C2 symmetry, produced by a fungus. It inhibits endothelial cell migration stimulated by vascular endothelial growth factor, showing potential for angiogenesis inhibition (Kakeya, Osada, et al., 2005).

  • 6,7-Dimethoxycoumarin : Found in citrus bark, branches, and peels, it inhibits the growth of various fungi and pathogens, demonstrating its potential as a phytoalexin (Afek, Sztejnberg, et al., 1986).

  • Dimethoxycurcumin : A synthetic curcumin analogue with higher metabolic stability, showing potent anti-inflammatory activity in murine and human lymphocytes (Patwardhan, Checker, et al., 2011).

  • Dimethoate : Studied for its oxidative stress induction and DNA damage potential in various organisms. It's an organophosphate pesticide affecting liver and brain antioxidant status and showing genotoxic effects (Sharma, Bashir, et al., 2005); (Dogan, Can, et al., 2011).

  • Dimethoate's Impact on Steroidogenesis : It inhibits steroid hormone biosynthesis by blocking transcription of the steroidogenic acute regulatory (StAR) gene (Walsh, Webster, et al., 2000).

  • Dimethyl Fumarate : An NRF2-activating drug used for treating multiple sclerosis. It's noted for its neuroprotective potential and effects on antioxidant pathways (Dodson, de la Vega, et al., 2019).

Safety And Hazards

The safety and hazards associated with Dimethoxytin are not well documented. It is recommended to handle it with care and use appropriate safety measures when working with this compound .

Future Directions

The use of Dimethoxytin in the synthesis of dimethyl carbonate from CO2 and methanol is a topic of current industrial interest . Future research will likely focus on improving the efficiency of this process and understanding the reaction mechanisms involved .

properties

IUPAC Name

dimethoxytin
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH3O.Sn/c2*1-2;/h2*1H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISUQHKSYTZXSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO[Sn]OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6O2Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethoxytin

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dimethoxytin
Reactant of Route 2
Dimethoxytin

Citations

For This Compound
37
Citations
M Poor Kalhor, H Chermette… - Industrial & …, 2019 - ACS Publications
In line with promoting environmentally acceptable chemical processes, the direct catalytic conversion of CO 2 and methanol into dimethyl carbonate (DMC) is a target of current …
Number of citations: 9 pubs.acs.org
I Wakeshima, T Suzuki, A Takemoto… - Synthesis and Reactivity …, 1997 - Taylor & Francis
The reactions of bis(β-diketonato)tin(II), such as bis(2, 4-pentanedionato)tin(II), Sn(acac) 2 , bis(1-ethoxy-1, 3-butanedionato)tin(II), Sn(etac) 2 , and bis(1-methoxy-1, 3-butanedionato)-tin…
Number of citations: 1 www.tandfonline.com
JM Timko, DJ Cram - Journal of the American Chemical Society, 1974 - ACS Publications
… A reacts with methanol to give dimethoxytin(II),11 and with oxygen to give bis[bis(trimethylsilyl)amino]tin(IV) oxide as a white, infusible solid (IS … Dimethoxytin(II), for example, gives QS = …
Number of citations: 129 pubs.acs.org
M Zeldin, R Gsell - Synthesis and Reactivity in Inorganic and Metal …, 1976 - Taylor & Francis
… Dimethoxytin(I1) was prepared by the reaction of SnC1, with methanol in Typically, … he mixture was refluxed with stirring until all the dimethoxytin(I1) reacted as indicated bj the …
Number of citations: 22 www.tandfonline.com
JL Lefferts, KC Molloy, D Helm, JJ Zuckerman… - 1981 - apps.dtic.mil
… C3h 7 and C6H5 are synthesized in high yield by the action of the O,O'-diorganodithiophosphoric acids on dimethoxytin(II) in benzene to release methanol. The R - C2H5 product is a …
Number of citations: 5 apps.dtic.mil
JL Lefferts, KC Molloy, MB Hossain… - Inorganic …, 1982 - ACS Publications
… Following the procedure outlined above, we reacted dimethoxytin(II) (5.89 g, 32.6 mmol) and diphenyldithiophosphoric acid (18.37 g,65.1 mmol) in benzene (80 mL). After 48 h the …
Number of citations: 35 pubs.acs.org
G Rokicki, A Piotrowska, P Pawlowski - Polymer journal, 2003 - nature.com
… 5-Methyl-2-stanna-1,3-dioxane was prepared according to ref 12 by heating dimethoxytin(II) … Dibenzyloxy- and dilauryloxytin(II) catalysts were obtained in the reaction of dimethoxytin(II) …
Number of citations: 4 www.nature.com
SE Denmark, TK Jones - The Journal of Organic Chemistry, 1982 - ACS Publications
1 LiAlH4 (powder) Et20 4 6 0-> 25 19: 49: 32 2 L1A1H4 (powder) Et20 4 24 0 21: 73: 6 3 LiAlH4 (solution) c Et20 4 24 0 23: 66: 11 4 LiAlH2 (OCH3) 2d Et20 2.1 24 0 26: 63: 11 5 LiAlH4 …
Number of citations: 257 pubs.acs.org
M Masaki, K Fukui, I Uchida, H Yasuno - Bulletin of the Chemical …, 1975 - journal.csj.jp
… However, when 4a was treated with al .5 fold molar amount of cyclohexanone oxime (5), a disproportionation reaction occurred and dichloro (cyclohexanone oxime)dimethoxytin(IV) (6a…
Number of citations: 7 www.journal.csj.jp
CD Schaeffer Jr, JJ Zuckerman - Journal of the American …, 1974 - ACS Publications
… A reacts with methanol to give dimethoxytin(II),11 and with oxygen to give bis[bis(trimethylsilyl)amino]tin(IV) oxide as a white, infusible solid (IS … Dimethoxytin(II), for example, gives QS = …
Number of citations: 139 pubs.acs.org

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